

# Application Notes and Protocols: Combination Therapies with Selective RET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene have demonstrated significant clinical efficacy in patients with tumors harboring RET alterations, such as fusions in non-small cell lung cancer (NSCLC) and mutations in medullary thyroid cancer (MTC). However, as with many targeted therapies, the emergence of resistance can limit the duration of response. Combination therapies are a key strategy to overcome or delay the development of resistance and enhance the anti-tumor activity of selective RET inhibitors.

These application notes provide an overview of the preclinical and clinical rationale for combining selective RET inhibitors, such as selpercatinib and pralsetinib, with other therapeutic agents. Detailed protocols for key experimental assays are provided to facilitate further research in this area.

## **Rationale for Combination Therapies**

The primary driver for exploring combination strategies with selective RET inhibitors is the development of acquired resistance. Resistance mechanisms can be broadly categorized as:

• On-target resistance: Acquisition of secondary mutations in the RET kinase domain that interfere with drug binding. A common example is the solvent front mutation G810.[1][2]



Off-target (bypass) resistance: Activation of alternative signaling pathways that circumvent
the need for RET signaling to drive tumor growth and survival. The most well-documented
bypass mechanism is the amplification and/or activation of the MET proto-oncogene.[3][4][5]
Other bypass pathways can involve activation of KRAS, EGFR, and other receptor tyrosine
kinases.[6]

Combination therapies aim to co-target these resistance pathways alongside RET, thereby preventing or overcoming resistance and prolonging clinical benefit.

## **Combination Strategies**

Several combination strategies with selective RET inhibitors are under investigation, targeting various mechanisms of resistance.

#### **Combination with MET Inhibitors**

Rationale: MET amplification is a frequent mechanism of acquired resistance to selective RET inhibitors in RET fusion-positive NSCLC.[3][5][7] Co-inhibition of both RET and MET has shown promise in preclinical models and early clinical case studies to overcome this resistance.[1][2] [7]

Preclinical and Clinical Evidence: Preclinical studies have demonstrated that in RET fusion-positive cells with acquired MET amplification, the combination of a selective RET inhibitor (selpercatinib) and a MET inhibitor (crizotinib or capmatinib) can restore sensitivity and lead to synergistic anti-tumor effects.[1][2][7] Clinical case reports have shown that patients who developed resistance to selpercatinib or pralsetinib due to MET amplification experienced clinical benefit upon the addition of a MET inhibitor.[3][4][7]

Quantitative Data Summary:



| Cell Line                     | RET<br>Alteration | Resistance<br>Mechanism   | Combinatio<br>n               | Effect               | Reference |
|-------------------------------|-------------------|---------------------------|-------------------------------|----------------------|-----------|
| Ba/F3                         | CCDC6-RET         | MET<br>Overexpressi<br>on | Selpercatinib<br>+ Crizotinib | Overcame resistance  | [2]       |
| Patient-<br>derived<br>models | KIF5B-RET         | MET<br>Amplification      | Selpercatinib<br>+ Crizotinib | Clinical<br>Response | [1][2]    |
| Patient-<br>derived<br>models | ISOC1-RET         | MET<br>Amplification      | Selpercatinib<br>+ Capmatinib | Complete<br>Response | [7][8]    |

#### **Combination with EGFR Inhibitors**

Rationale: In a subset of patients with EGFR-mutant NSCLC, RET fusions can emerge as a mechanism of acquired resistance to EGFR inhibitors like osimertinib.[5][9][10] In this setting, a dual blockade of both EGFR and RET is a rational therapeutic approach.

Preclinical and Clinical Evidence: Preclinical models have shown that the combination of osimertinib and selpercatinib can suppress both EGFR- and RET-driven signaling, leading to enhanced tumor regression.[5] A multicenter retrospective study of patients with EGFR-mutant, RET fusion-positive lung cancers who had progressed on osimertinib showed that the combination of osimertinib and selpercatinib was active and well-tolerated, with an objective response rate of 50%.[9][11]

#### Quantitative Data Summary:

| Patient<br>Cohort    | Primary<br>Driver | Resistance<br>Mechanism | Combinatio<br>n                | Objective<br>Response<br>Rate (ORR) | Reference |
|----------------------|-------------------|-------------------------|--------------------------------|-------------------------------------|-----------|
| EGFR-mutant<br>NSCLC | EGFR<br>mutation  | Acquired<br>RET fusion  | Osimertinib +<br>Selpercatinib | 50%                                 | [9][11]   |



## **Combination with Chemotherapy**

Rationale: For patients with RET-rearranged lung cancers, chemotherapy remains a standard treatment option.[12][13] Combining selective RET inhibitors with chemotherapy could potentially offer a synergistic effect and improve outcomes, particularly in the first-line setting or for patients with rapidly progressing disease.

Clinical Evidence: A phase 3 clinical trial (LIBRETTO-431) compared first-line selpercatinib to chemotherapy (with or without pembrolizumab) in patients with advanced RET fusion-positive NSCLC. The study demonstrated a significantly longer median progression-free survival with selpercatinib (24.8 months) compared to chemotherapy (11.2 months), establishing selpercatinib as a new standard of care in the first-line setting.[14] While this was a comparison rather than a combination study, it provides a benchmark for the efficacy of monotherapy. The ARROW trial showed durable responses with pralsetinib in both treatment-naive and previously treated patients with RET fusion-positive NSCLC.[12][15] The potential for combining these agents with chemotherapy is an area of ongoing investigation.

Quantitative Data Summary (Monotherapy for comparison):

| Drug                                      | Patient<br>Population | Line of<br>Therapy      | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Reference |
|-------------------------------------------|-----------------------|-------------------------|-------------------------------------|-----------------------------------------|-----------|
| Selpercatinib                             | RET fusion+<br>NSCLC  | First-line              | 84%                                 | 24.8 months                             | [14]      |
| Pralsetinib                               | RET fusion+<br>NSCLC  | Treatment-<br>naïve     | 72%                                 | 13.0 months                             | [12]      |
| Pralsetinib                               | RET fusion+<br>NSCLC  | Platinum-<br>pretreated | 59%                                 | 16.5 months                             | [12]      |
| Chemotherap<br>y +/-<br>Pembrolizum<br>ab | RET fusion+<br>NSCLC  | First-line              | 65%                                 | 11.2 months                             | [14]      |



# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of a selective RET inhibitor in combination with another drug on cultured cancer cells.

#### Materials:

- Cancer cell line of interest (e.g., a RET-driven cell line)
- · Complete cell culture medium
- 96-well cell culture plates
- Selective RET inhibitor (e.g., selpercatinib, pralsetinib)
- Combination drug (e.g., MET inhibitor, EGFR inhibitor, chemotherapeutic agent)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of the selective RET inhibitor and the combination drug. Treat the cells with the single agents and their combinations at various concentrations.
   Include a vehicle-treated control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.







- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- $\bullet$  Solubilization: Add 100  $\mu\text{L}$  of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
   Determine the IC50 values for each drug alone and in combination. Combination index (CI) values can be calculated using software like CompuSyn to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow for Combination Drug Screening





Click to download full resolution via product page

Caption: Workflow for in vitro combination drug screening using a cell viability assay.



## **Western Blotting**

This protocol is for analyzing the effects of a selective RET inhibitor and a combination drug on the RET signaling pathway.

#### Materials:

- Treated cell lysates
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-MET, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

## In Vivo Xenograft Model

This protocol is for evaluating the in vivo efficacy of a selective RET inhibitor in combination with another drug.

#### Materials:

- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line for xenograft implantation
- Matrigel (optional)
- Selective RET inhibitor (formulated for in vivo use)
- Combination drug (formulated for in vivo use)
- Calipers for tumor measurement
- Animal balance

#### Procedure:



- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells in PBS, with or without Matrigel) into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, selective RET inhibitor alone, combination drug alone, and the combination).
- Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- Data Analysis: Plot the average tumor volume over time for each treatment group. At the end
  of the study, tumors can be excised for further analysis (e.g., western blotting,
  immunohistochemistry).

# Signaling Pathways RET Signaling Pathway and Bypass Resistance

The RET receptor tyrosine kinase, upon activation by its ligands and co-receptors, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. [3][16] Selective RET inhibitors block the ATP-binding pocket of the RET kinase, thereby inhibiting its activity and downstream signaling.

Canonical RET Signaling Pathway





Click to download full resolution via product page

Caption: Simplified canonical RET signaling pathway.







In the case of acquired resistance via MET amplification, the MET receptor tyrosine kinase becomes hyperactivated, leading to the reactivation of downstream signaling pathways, particularly the PI3K/AKT and/or RAS/MAPK pathways, even in the presence of a RET inhibitor.[6][17]

MET Bypass Signaling in RET Inhibitor Resistance





Click to download full resolution via product page

Caption: MET amplification as a bypass mechanism for RET inhibitor resistance.



### Conclusion

Combination therapies are a critical approach to address the challenge of acquired resistance to selective RET inhibitors. A thorough understanding of the underlying resistance mechanisms, such as MET amplification, is essential for the rational design of effective combination strategies. The protocols and information provided in these application notes are intended to serve as a resource for researchers and drug developers working to advance the treatment of RET-altered cancers. Further preclinical and clinical investigation is warranted to optimize these combination therapies and improve patient outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to RET-directed therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pralsetinib and Sequential MET Inhibitors to Overcome MET Amplification Resistance in a Patient With a RET Fusion Driven Lung Cancer - Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the combination of selpercatinib with osimertinib in NSCLC: a case report and review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of RET inhibitor resistance in RET-driven lung and thyroid cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]







- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Osimertinib and selpercatinib efficacy, safety, and resistance in a multicenter, prospectively treated cohort of EGFR-mutant and RET fusion-positive lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical Review Pralsetinib (Gavreto) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers NCI [cancer.gov]
- 15. Efficacy and safety of pralsetinib in patients with advanced RET fusion-positive non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combination Therapies with Selective RET Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406785#ret-in-18-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com